molecular formula C22H23N5O2 B11697664 N'-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide

N'-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide

Cat. No.: B11697664
M. Wt: 389.4 g/mol
InChI Key: DDDZJGIGNIMGKX-HZHRSRAPSA-N
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Description

N’-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrido[1,2-A]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide typically involves multiple steps:

    Formation of the Pyrido[1,2-A]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-A]pyrimidine core.

    Introduction of the 4-Methylpiperidin-1-YL Group: This is achieved through nucleophilic substitution reactions, where the piperidine derivative is introduced to the core structure.

    Formation of the Benzohydrazide Moiety: The final step involves the condensation of the intermediate with benzohydrazide under reflux conditions, typically in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • 5-Nitro-2-(4-methylpiperidin-1-yl)benzoic acid
  • 3-(1-Methylpiperidin-2-yl)pyridine

Uniqueness

N’-[(E)-[2-(4-Methylpiperidin-1-YL)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene]benzohydrazide is unique due to its specific structural features, such as the pyrido[1,2-A]pyrimidine core and the presence of both piperidine and benzohydrazide moieties

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(E)-[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]benzamide

InChI

InChI=1S/C22H23N5O2/c1-16-10-13-26(14-11-16)20-18(22(29)27-12-6-5-9-19(27)24-20)15-23-25-21(28)17-7-3-2-4-8-17/h2-9,12,15-16H,10-11,13-14H2,1H3,(H,25,28)/b23-15+

InChI Key

DDDZJGIGNIMGKX-HZHRSRAPSA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=NNC(=O)C4=CC=CC=C4

Origin of Product

United States

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